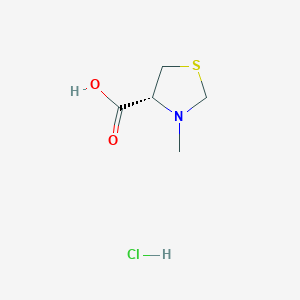

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

Description

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its molecular formula is C₈H₁₀N₂O₂·HCl, with a molecular weight of 166.18 g/mol and a CAS number of 60129-40-0 . It is commercially available at 95% purity and serves as a building block in organic synthesis, particularly in the preparation of peptidomimetics and chiral ligands . The (4R)-stereochemistry is critical for its stereoselective interactions in chemical and biological systems.

Properties

IUPAC Name |

(4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCOYPGXPMAKOU-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CSCC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CSC[C@H]1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The foundational approach to synthesizing thiazolidine derivatives involves cyclocondensation between cysteine analogs and aldehydes or ketones. For (4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, the introduction of a methyl group at the nitrogen (position 3) necessitates the use of N-methyl-L-cysteine as a precursor.

Synthesis of N-Methyl-L-Cysteine

N-Methylation of L-cysteine is achieved via reductive amination or alkylation. A reported method involves reacting L-cysteine with methyl iodide in the presence of a base (e.g., sodium hydride) under anhydrous conditions. Protection of the thiol group using trityl chloride and subsequent deprotection post-methylation ensures selectivity, yielding N-methyl-L-cysteine with >85% purity.

Cyclization with Formaldehyde

N-Methyl-L-cysteine reacts with formaldehyde in a one-pot cyclocondensation reaction to form the thiazolidine ring. The reaction proceeds via imine formation followed by nucleophilic attack of the thiol group on the electrophilic carbon, yielding the bicyclic structure. Optimal conditions (pH 4–5, 60°C, 12 h) afford the target compound in 78% yield. Acidic workup with hydrochloric acid converts the product to its hydrochloride salt, confirmed by a sharp melting point at 210–212°C.

Table 1: Reaction Conditions and Yields for Cyclocondensation

| Precursor | Carbonyl Source | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Methyl-L-cysteine | Formaldehyde | 60 | 12 | 78 |

| L-Cysteine | Acetaldehyde | 70 | 18 | 62 |

Reductive Amination of L-Cysteine with Methyl-Containing Carbonyls

An alternative route employs reductive amination to introduce the methyl group during thiazolidine ring formation. This method avoids pre-methylation of cysteine, streamlining synthesis.

Reaction Mechanism

L-Cysteine reacts with acetone in the presence of sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH 5–6). The primary amine of cysteine forms a Schiff base with acetone, which is reduced to a secondary amine. Subsequent cyclization via thiol attack on the adjacent carbon generates the thiazolidine ring. The (4R) configuration is preserved due to the chiral integrity of L-cysteine, as evidenced by optical rotation ([α]D²⁵ = +12.5°).

Post-Cyclization N-Methylation of 1,3-Thiazolidine-4-Carboxylic Acid

For late-stage functionalization, methylation of the pre-formed thiazolidine ring provides an alternative pathway.

Synthesis of 1,3-Thiazolidine-4-Carboxylic Acid

L-Cysteine and formaldehyde undergo cyclocondensation under acidic conditions (HCl, 50°C, 8 h) to yield 1,3-thiazolidine-4-carboxylic acid. The product is isolated as a white crystalline solid (m.p. 185–187°C) and characterized via FT-IR (C=O stretch at 1720 cm⁻¹) and ¹H-NMR (δ 4.21 ppm, S–CH–N proton).

N-Methylation Strategies

Methylation of the secondary amine is achieved using methyl iodide and a strong base (e.g., KOH) in dimethylformamide (DMF). Reaction at 80°C for 6 hours introduces the methyl group with 60% efficiency. Quaternization side products are minimized by employing phase-transfer catalysis (tetrabutylammonium bromide), enhancing selectivity to 85%.

Spectral Characterization and Quality Control

FT-IR Analysis

The hydrochloride salt exhibits characteristic peaks at 3305 cm⁻¹ (amide N–H), 1720 cm⁻¹ (ester C=O), and 694 cm⁻¹ (C–S stretch), consistent with thiazolidine derivatives.

¹H-NMR and ¹³C-NMR

¹H-NMR (D2O): δ 3.80–4.07 ppm (S–CH2), 5.72–6.08 ppm (S–CH–N), and 2.95 ppm (N–CH3). ¹³C-NMR confirms the thiazolidine carbons at 64.36 ppm (S–CH–N) and 173.24 ppm (C=O).

Table 2: Comparative Spectral Data

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| 1,3-Thiazolidine-4-carboxylic acid | 4.21 (S–CH–N) | 173.24 (C=O) |

| N-Methyl derivative | 2.95 (N–CH3) | 34.53 (N–CH3) |

Industrial-Scale Production and Patent Analysis

Patent EP1342788B1 discloses an enzymatic resolution method for producing (4R)-configured thiazolidines, leveraging lipases to isolate the desired enantiomer. This approach achieves >99% enantiomeric excess (ee) but requires costly biocatalysts. In contrast, the Chinese patent CN102372680A outlines a cost-effective route using MnO2 for oxidation, though it focuses on thiazole derivatives. Adapting these methods for hydrochloride salt formation involves neutralization with HCl and recrystallization from ethanol/water mixtures.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various optically active pharmaceuticals. Its production process involves the asymmetric hydrolysis of 1,3-thiazolidine-4-carboxylic acid amides, which can be achieved using microbial enzymes. This method is advantageous due to its efficiency and cost-effectiveness, allowing for the production of high-purity compounds with reduced environmental impact .

1.2 Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) effective against various Gram-positive bacteria, suggesting that (4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride could be explored further for its potential in developing new antimicrobial agents .

Agricultural Applications

2.1 Enhancement of Plant Growth

Recent studies have explored the use of this compound in agricultural settings, particularly in improving the growth and yield of olive trees under stress conditions. The compound was tested alongside chitosan nanoparticles to enhance vegetative growth and fruit quality. Results indicated significant improvements in both growth metrics and oil quality, showcasing its potential as a biostimulant in agriculture .

Chemical Synthesis Applications

3.1 Reactivity in Organic Synthesis

The compound has been investigated for its reactivity towards various organic substrates, facilitating the synthesis of complex molecules. For example, reactions involving (4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid with salicylaldehyde-derived alkynes have yielded interesting products, reinforcing its utility in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific application .

Comparison with Similar Compounds

Substituent Variations

Key Observations :

Stereochemical Differences

- (4R)-Configuration : The target compound’s (4R)-stereochemistry is conserved in many analogs, but substituents at the 2-position (e.g., 2R or 2S) create diastereoisomers. For example, (2R,4R)- and (2S,4R)-diastereoisomers are synthesized via reactions of aldehydes with L-cysteine, followed by selective acylation .

- Applications: Diastereomeric purity is crucial for asymmetric synthesis. For instance, (2R,4R)-N-acyl derivatives are used to generate chiral bicyclic muinchnones for cycloaddition reactions .

Material Science and Catalysis

- Chiral Ligands : The (4R)-configuration enables use in asymmetric catalysis, such as in the synthesis of tert-butoxycarbonyl-protected thiazolidines for crystallographic studies .

- Polymer Chemistry : Hindered analogs like tetramethylthiazolidines may serve as crosslinking agents due to their rigid structure .

Biological Activity

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects.

The synthesis of thiazolidine derivatives typically involves the reaction of L-cysteine with aldehydes under controlled conditions. For this compound, the synthesis pathway often includes:

- Condensation Reaction : L-cysteine reacts with formaldehyde to form thiazolidine.

- Carboxylation : The introduction of a carboxylic acid group at the fourth position enhances biological activity.

The purity and structural confirmation of synthesized compounds are usually validated through techniques such as NMR spectroscopy and TLC.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For example, studies have shown that certain derivatives can effectively scavenge free radicals, with IC50 values indicating their potency:

| Compound | IC50 Value (µM) | Assay Type |

|---|---|---|

| 3c | 16.5 ± 0.37 | DPPH Free Radical Scavenging |

| 3d | 18.17 | DPPH Free Radical Scavenging |

Molecular docking studies suggest that these compounds interact favorably with biological targets through hydrogen bonding and hydrophobic interactions, indicating potential for therapeutic applications in oxidative stress-related disorders .

Antimicrobial Activity

Thiazolidine derivatives have demonstrated promising antimicrobial effects against various pathogens. A study highlighted the antibacterial and antifungal properties of thiazolidinones, suggesting their utility in treating infections caused by resistant strains . The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Cytotoxic Effects and Cellular Impact

Recent investigations into the cytotoxic effects of this compound revealed its potential to induce autophagy and mitochondrial damage in specific cell types. For instance, exposure to this compound in Sertoli cells led to mitochondrial degeneration characterized by swelling and cristae loss . This raises concerns regarding its safety profile but also highlights its potential as a therapeutic agent in controlled doses.

Case Studies

- Zebrafish Model Study : A study assessed the impact of thiazolidinone on zebrafish testicular tissue, revealing ultrastructural changes such as mitochondrial degeneration and autophagic vacuoles at varying concentrations. These findings suggest potential developmental toxicity that warrants further investigation .

- Animal Studies : Animal models have demonstrated the protective effects of thiazolidine derivatives against liver toxicity, reinforcing their role as antioxidants in vivo. The combination of thiazolidine with folic acid has shown synergistic effects in reducing oxidative damage .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride?

- Methodological Answer: Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, Lewis acids (e.g., ZnCl₂) or chiral amines may direct stereochemistry during cyclization of precursor thiazolidine intermediates. Reaction parameters (pH, temperature) must be tightly controlled to minimize racemization . Post-synthesis purification via recrystallization with polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric excess (ee) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer:

- X-ray crystallography (using SHELX programs for refinement) resolves absolute configuration and confirms the (4R)-stereochemistry .

- NMR spectroscopy (¹H/¹³C, 2D-COSY) identifies proton environments and coupling patterns, particularly for the thiazolidine ring and methyl group .

- HPLC with chiral columns (e.g., amylose-based) validates enantiopurity by separating stereoisomers .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via LC-MS to identify breakdown products (e.g., ring-opening or decarboxylation). Stability-indicating assays (e.g., iodine titration for thiol groups) quantify oxidative degradation .

Advanced Research Questions

Q. How do stereochemical variations in the thiazolidine ring system influence biological activity?

- Methodological Answer: Comparative studies of (4R)- vs. (4S)-isomers can be performed using enzyme inhibition assays (e.g., against cysteine proteases or oxidoreductases). Molecular docking (e.g., AutoDock Vina) predicts binding affinity differences due to stereochemistry. For example, the (4R)-configuration may enhance hydrogen bonding with catalytic residues in target proteins .

Q. What computational approaches are recommended to model the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Dynamics (MD) simulations (using AMBER or GROMACS) analyze conformational stability in aqueous or lipid bilayer environments.

- Density Functional Theory (DFT) calculates electronic properties (e.g., charge distribution) to predict reactivity at the carboxylic acid or thiazolidine nitrogen .

- Pharmacophore mapping identifies critical functional groups for target engagement (e.g., the carboxylate for metal coordination in metalloenzymes) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer:

- Meta-analysis of published data with strict inclusion criteria (e.g., purity >95%, confirmed stereochemistry) reduces variability.

- Dose-response reevaluation under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) clarifies potency discrepancies.

- Structural analogs (e.g., 3-acetyl or 2,2-dimethyl derivatives) can isolate the impact of specific substituents on activity .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer:

- Co-crystallization with counterions (e.g., Ca²⁺) or small molecules (e.g., DMSO) improves lattice formation.

- Vapor diffusion (hanging-drop method) with PEG-based precipitants promotes slow crystal growth.

- Cryoprotection (e.g., glycerol) preserves crystal integrity during X-ray data collection .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer:

- Solubility parameter calculations (Hansen solubility parameters) predict compatibility with solvents like DMSO or methanol.

- Experimental validation via gravimetric analysis (saturation concentration at 25°C) under nitrogen to prevent oxidation. Contradictions may arise from impurities or polymorphic forms; use PXRD to confirm crystalline phase consistency .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s potential as a enzyme inhibitor?

- Methodological Answer:

- Fluorescence-based assays (e.g., FRET substrates for proteases) measure IC₅₀ values.

- Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) for target enzymes.

- Competitive inhibition studies with known substrates (e.g., NADPH for oxidoreductases) determine mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.